1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole
Overview
Description
1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their versatile chemical properties and potential biological activities. The structure of this compound consists of a triazole ring fused with a benzene ring and a 2-chlorobenzyl group attached to the nitrogen atom of the triazole ring.
Mechanism of Action
Target of Action
The compound “1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole” belongs to the class of triazoles, which are known for their broad pharmacological applications . Triazoles are capable of interacting with a variety of enzymes and receptors , and they have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine (ACh), which is involved in learning, memory, stress responses, and cognitive functioning .
Mode of Action
The 1,2,3-triazole ring interacts with the amino acids present in the active site of its target enzymes, AChE and BuChE . This interaction involves various types of bonds, such as electrostatic interaction, Pi- anion interaction, hydrogen bonding, and Van der Waals interaction . By inhibiting the activity of these enzymes, the compound increases the level of ACh, which can enhance cognitive functioning and temporarily lessen the symptoms of neurodegenerative diseases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic system in the brain . By inhibiting AChE and BuChE, the compound prevents the hydrolysis of ACh, leading to an increase in the levels of this neurotransmitter . This can enhance signal transduction pathways involved in memory, motivation, behavioral adaptability, associative learning, sensory perception, and motor control .
Pharmacokinetics
They are also resistant to enzymatic degradation , which can enhance their bioavailability and therapeutic efficacy.
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in the levels of ACh . This can enhance cognitive functioning and temporarily lessen the symptoms of neurodegenerative diseases . Additionally, triazoles and their derivatives have been found to exhibit a broad range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, the compound’s phosphorescence in solution has been found to show a strong dependence on dissolved oxygen . Furthermore, the compound’s stability and solubility can be affected by the pH of the environment . Triazoles are known for their stability in both acidic and basic conditions , suggesting that the compound’s action, efficacy, and stability would be relatively unaffected by changes in pH.
Biochemical Analysis
Biochemical Properties
1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole has been found to interact with a variety of enzymes and receptors due to its structural characteristics . It is capable of forming hydrogen bonds, π–π stacking, and dipole interactions, which enable it to interact with various biomolecules .
Cellular Effects
They have shown antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Triazoles are known to interact with biological systems through various mechanisms. For instance, they can form hydrogen bonds with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
Triazoles are generally stable compounds .
Dosage Effects in Animal Models
It is known that the effects of triazoles can vary with different dosages .
Metabolic Pathways
Triazoles are known to interact with various enzymes and cofactors .
Transport and Distribution
Triazoles are known to interact with various transporters and binding proteins .
Subcellular Localization
Triazoles are known to interact with various compartments or organelles .
Preparation Methods
The synthesis of 1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole can be achieved through various synthetic routesThis reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to yield the desired triazole compound . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials, such as polymers and catalysts.
Comparison with Similar Compounds
1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole can be compared with other similar compounds, such as:
1-benzyl-1H-1,2,3-triazole: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.
1-(2-bromobenzyl)-1H-1,2,3-triazole: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions with biological targets.
1-(2-chlorophenyl)-1H-1,2,3-triazole: Has a phenyl group instead of a benzyl group, which may alter its chemical properties and biological activities.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)15-16-17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNFKVSXEIKYER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324548 | |
Record name | 1-[(2-chlorophenyl)methyl]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647900 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
30516-22-4 | |
Record name | 1-[(2-chlorophenyl)methyl]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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